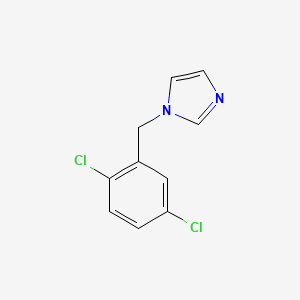

1-(2,5-dichlorobenzyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-9-1-2-10(12)8(5-9)6-14-4-3-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCIPZKGDKOERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The alkylation proceeds via an SN2 mechanism, where the imidazole’s nucleophilic nitrogen attacks the electrophilic benzylic carbon of 2,5-dichlorobenzyl chloride. A base, such as potassium carbonate or sodium hydroxide, neutralizes the generated HCl, shifting the equilibrium toward product formation. Stoichiometric excess of imidazole (1.2–1.5 equivalents) is typically employed to minimize di-alkylation byproducts.

Solvent Systems and Catalysts

Dimethylformamide (DMF) is widely used as a polar aprotic solvent due to its ability to stabilize ionic intermediates and enhance reaction rates. Phase-transfer catalysts like PEG-600 improve mass transfer in heterogeneous systems, particularly when inorganic bases (e.g., NaOH flakes) are used. Alternative solvents such as acetonitrile or toluene may be substituted depending on the substrate’s solubility.

Table 1: Alkylation Reaction Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 50–55 | 4 | 78 |

| NaOH flakes | DMF | 110–115 | 4 | 92 |

| NaH | THF | Reflux | 6 | 65 |

Data adapted from methodologies in and.

Multi-Component Condensation Approaches

While less common for monosubstituted imidazoles, multi-component reactions (MCRs) offer a one-pot alternative for constructing the imidazole ring and benzyl group simultaneously.

Trichloromelamine-Promoted Synthesis

A solvent-free condensation of 2,5-dichlorobenzaldehyde, ammonium acetate, and a diketone precursor in the presence of trichloromelamine (TCM) generates the imidazole core via cyclodehydration. TCM acts as a dual acid catalyst and chlorine source, enabling reactions at 110°C with 87% yield within 1 hour.

Limitations and Byproduct Formation

MCRs risk forming regioisomers or over-oxidized products. For example, competing pathways may yield 2,4,5-trisubstituted imidazoles unless stoichiometry and catalyst loading are tightly controlled.

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevated temperatures (110–115°C) significantly enhance reaction rates and yields in DMF-based systems. However, prolonged heating beyond 4 hours promotes degradation, necessitating precise thermal monitoring.

Base Selection

Caustic soda flakes (NaOH) outperform carbonate bases in DMF due to superior solubility and deprotonation efficiency. In contrast, K₂CO₃ is preferred in THF for milder conditions.

Purification and Characterization Techniques

Recrystallization Protocols

Crude products are purified via recrystallization from toluene or acetone, achieving >99% purity. Toluene’s high boiling point (110°C) facilitates slow crystallization, yielding larger, purer crystals.

Analytical Validation

Melting point analysis (e.g., 131–133°C) and HPLC-MS are standard for confirming structural integrity. NMR spectra exhibit characteristic imidazole proton singlet at δ 7.2–7.5 ppm and benzylic CH₂ resonance at δ 5.1 ppm.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorobenzyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.

Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Substituted imidazole derivatives.

Oxidation Reactions: Imidazole N-oxides.

Reduction Reactions: Dihydroimidazole derivatives.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)-1H-imidazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Chlorine Substitution Patterns: The 2,5-dichlorobenzyl group in the target compound differs from isoconazole’s 2,6-dichlorobenzyl group, which alters steric hindrance and electronic distribution. This likely affects binding to cytochrome P450 enzymes, a target in antifungal activity .

Functional Group Additions :

- Compound 6b incorporates a 3-bromophenyl group and an ether linkage, enhancing cytotoxicity against MCF-7 cells. This suggests that extended aromatic systems improve anticancer activity .

Spectroscopic and Computational Comparisons

- Miconazole derivatives show distinct shifts for benzyl protons (δ 4.28–4.85 ppm) due to electron-withdrawing chlorine effects .

DFT Studies :

- The B3LYP functional reliably predicts molecular geometries and electronic properties for imidazole derivatives, as validated for isoconazole and bifonazole . Such methods could model the target compound’s dipole moment and HOMO-LUMO gaps, critical for understanding reactivity .

Q & A

Q. What are the established synthetic routes for 1-(2,5-dichlorobenzyl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation of imidazole with 2,5-dichlorobenzaldehyde in the presence of a base, followed by cyclization . Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions to avoid decomposition.

- Base selection : Alkaline bases like K₂CO₃ enhance nucleophilic substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve yield . A comparative table of reaction conditions and yields is recommended:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 72 |

| NaH | THF | 60 | 65 |

| NaOH | EtOH | Reflux | 58 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 253.02 for C₁₀H₇Cl₂N₂⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

DFT methods (e.g., B3LYP/6-311+G(d,p)) model:

- Electron density distribution : Identifies nucleophilic/electrophilic sites (e.g., imidazole N-atoms as electron-rich centers) .

- Thermochemical stability : Atomization energy deviations <2.4 kcal/mol when using hybrid functionals with exact-exchange terms .

- Example workflow:

Geometry optimization using B3LYP.

Frequency analysis to confirm minima.

Natural Bond Orbital (NBO) analysis for charge transfer insights .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of this compound derivatives?

- Comparative bioassays : Standardize protocols (e.g., MIC for antimicrobial activity) across labs to isolate variables like solvent effects .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., Cl position) with activity using analogs (Table 1):

| Derivative | Cl Position | IC₅₀ (µM) | Target |

|---|---|---|---|

| 2,4-Dichloro | 2,4 | 12.3 | CYP450 3A4 |

| 2,5-Dichloro | 2,5 | 8.7 | CYP450 3A4 |

| 3,5-Dichloro | 3,5 | 18.9 | CYP450 3A4 |

- In silico docking : Use AutoDock Vina to validate binding modes with targets (e.g., cytochrome P450) and reconcile disparities .

Q. How can molecular docking studies be designed to investigate the interaction between this compound and potential enzyme targets like cytochrome P450?

- Protein preparation : Retrieve PDB structures (e.g., 3UA9 for CYP3A4) and remove water/ligands.

- Ligand parameterization : Assign Gasteiger charges and optimize torsions .

- Grid box setup : Center on heme Fe (coordinates x=15.2, y=42.7, z=8.1) with 20 Å dimensions.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., ketoconazole, ΔG = −9.8 kcal/mol) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.